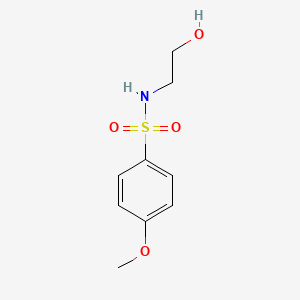

N-(2-ヒドロキシエチル)-4-メトキシベンゼンスルホンアミド

概要

説明

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO4S and its molecular weight is 231.27. The purity is usually 95%.

BenchChem offers high-quality N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

炭素捕捉

N-(2-ヒドロキシエチル)-4-メトキシベンゼンスルホンアミドは、炭素捕捉の分野で使用されています。これはピペラジンの誘導体であり、水溶液中で良好な相互溶解性を持ち、融点が低く、沸点が非常に高いです。 これは、CO2を捕捉するために混合アミン系に加えられる活性剤として、PZに取って代わる可能性があります .

浮選性能

この化合物は、石英からのアパタイトの逆カチオン性浮選分離のための捕収剤として合成され、導入されました。 この化合物と2つの鉱物表面の間の吸着機構は、フーリエ変換赤外分光計(FTIR)、ゼータ電位測定、およびX線光電子分光法(XPS)分析によって調べられました .

組織培養

これは、生物学的組織を成長させ、維持するために使用できる組織培養において用途があります .

リン酸化と光リン酸化

この化合物は、リン酸化と光リン酸化の過程で使用されます。これは、細胞のエネルギー産生における重要な過程です .

固定化透過型電子顕微鏡

これは、電子ビームをサンプルに透過させて画像を形成する顕微鏡技術である透過型電子顕微鏡の固定剤として使用されます .

タンパク質合成

この化合物は、細胞がタンパク質を作る過程であるタンパク質合成に使用されます .

非受容体物質への結合防止

これは、さまざまな生物学的および化学的プロセスにおいて重要になる可能性のある、非受容体物質への結合を防止するために使用されます .

複素環式化合物の合成

N-(2-ヒドロキシエチル)-4-メトキシベンゼンスルホンアミドは、そのユニークな構造により、科学研究において幅広い用途があります。 試薬として、複素環式化合物の合成に役割を果たしています .

特性

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDZXYVCKKXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?

A1: Compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]

Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?

A2: Inhibiting αCaMKII with compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can have several effects on neuronal activity, including:

- Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []

- Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []

- Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []

- Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []

Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?

A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []

Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?

A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []

Q5: Besides neuroscience, are there other biological processes where N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide-containing compounds show activity?

A6: Yes, research indicates that CaMKII activation, potentially targetable by N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2426448.png)

![1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione](/img/structure/B2426449.png)

![2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2426450.png)

![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)

![tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2426461.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B2426466.png)